molecular formula C11H22N6 B6644403 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine

Cat. No. B6644403
M. Wt: 238.33 g/mol
InChI Key: JAXFCKIWWGHFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine, commonly known as MMT or MMTA, is a chemical compound that belongs to the class of piperazine derivatives. MMT has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

MMT acts as a TAAR1 agonist, which leads to the activation of the cAMP signaling pathway. This results in the modulation of neurotransmitter release, including dopamine, serotonin, and norepinephrine. MMT has been shown to increase the release of these neurotransmitters in specific brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMT has been shown to possess a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. MMT has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models. Additionally, MMT has been shown to possess antipsychotic properties, which may be attributed to its ability to modulate dopamine release.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMT in lab experiments is its selectivity for TAAR1. This allows for the investigation of the specific effects of TAAR1 activation on neurotransmitter release and behavior. However, one limitation of using MMT is its limited solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for the study of MMT. One area of interest is the investigation of its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, the development of more potent and selective TAAR1 agonists may lead to the discovery of novel treatments for these disorders. Another area of interest is the investigation of the role of TAAR1 in addiction and substance abuse, as MMT has been shown to modulate dopamine release, which is involved in the reward pathway. Further research may lead to the development of new treatments for addiction.

Synthesis Methods

The synthesis of MMT involves the reaction of 1-(4-chlorobenzyl)-4-methyl-1H-1,2,3-triazole with N-methylpiperazine in the presence of a base. The reaction results in the formation of MMT as a white crystalline solid. The purity of MMT can be improved through recrystallization or chromatographic techniques.

Scientific Research Applications

MMT has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties. MMT acts as a selective and potent agonist at the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. TAAR1 activation has been linked to the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6/c1-15(9-11-10-16(2)14-13-11)7-8-17-5-3-12-4-6-17/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXFCKIWWGHFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN(C)CCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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